molecular formula C8H7Cl2NO3 B13085720 Methyl3,5-dichloro-6-methoxypicolinate

Methyl3,5-dichloro-6-methoxypicolinate

Cat. No.: B13085720
M. Wt: 236.05 g/mol
InChI Key: SQFIPWXXINYCPM-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-6-methoxypicolinate is a halogenated picolinate ester characterized by chlorine substituents at the 3- and 5-positions of the pyridine ring and a methoxy group at the 6-position. This compound is structurally analogous to agrochemicals and bioactive molecules, where halogenation and methoxy groups often enhance stability, bioavailability, or pesticidal activity .

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

methyl 3,5-dichloro-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H7Cl2NO3/c1-13-7-5(10)3-4(9)6(11-7)8(12)14-2/h3H,1-2H3

InChI Key

SQFIPWXXINYCPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C(=O)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-6-methoxypicolinate typically involves the chlorination of methyl picolinate followed by methoxylation. One common method includes the reaction of methyl picolinate with thionyl chloride to introduce chlorine atoms at the 3 and 5 positions. This is followed by the reaction with sodium methoxide to introduce the methoxy group at the 6 position.

Industrial Production Methods

In an industrial setting, the production of Methyl 3,5-dichloro-6-methoxypicolinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-6-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dichloro-6-methoxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-6-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Picolinic Acid Derivatives

describes the synthesis of three picolinic acid derivatives with sulfonyl and sulfonamide functionalities:

6-((Methylsulfonyl)methyl)picolinic acid (6)

6-(Methylsulfonamido)picolinic acid (7)

6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8)

Key Comparisons:

Property Methyl 3,5-Dichloro-6-Methoxypicolinate Compound 6 Compound 7 Compound 8
Core Structure Dichloro-methoxy picolinate ester Sulfonyl-methyl picolinic acid Sulfonamido picolinic acid N-methyl sulfonamido picolinic acid
Halogenation 3,5-Cl substituents None None None
Functional Groups Methoxy, ester Sulfonyl, methyl Sulfonamido N-methyl sulfonamido
Synthetic Route Likely halogenation/esterification SN2 reaction Sulfonylation Nucleophilic substitution
  • Bioactivity : Sulfonamide/sulfonyl groups in Compounds 6–8 are associated with antimicrobial or enzyme-inhibitory properties, whereas chlorine and methoxy groups in the target compound may confer herbicidal or antifungal activity .
Methoxy-Substituted Aromatics

lists phenolic and flavone derivatives (e.g., 5-hydroxy-3’,4’,7-trimethoxyflavone) with methoxy groups influencing solubility and antioxidant capacity .

  • Methoxy Group Impact : The 6-methoxy group in Methyl 3,5-dichloro-6-methoxypicolinate may enhance lipid solubility compared to hydroxylated analogs, improving membrane permeability .
Halogenated Biocides

references 5-chloro-2-methyl-3(2H)-isothiazolone, a biocide with structural similarities in chlorine and methyl substitution .

  • Toxicity Profile : Chlorinated isothiazolones exhibit acute toxicity (H311, H314), suggesting that Methyl 3,5-dichloro-6-methoxypicolinate may require similar hazard labeling if used in industrial applications .

Physicochemical and Environmental Behavior

Critical Micelle Concentration (CMC)
Degradation and Persistence
  • Chlorinated aromatics generally resist microbial degradation, suggesting environmental persistence for Methyl 3,5-dichloro-6-methoxypicolinate .
  • Methoxy groups may undergo O-demethylation, a common metabolic pathway, reducing persistence compared to fully halogenated analogs .

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